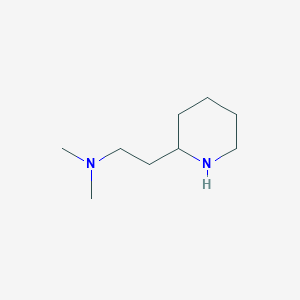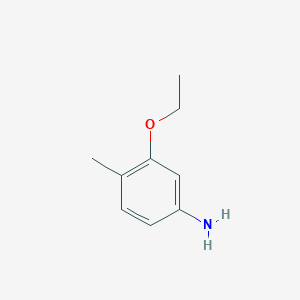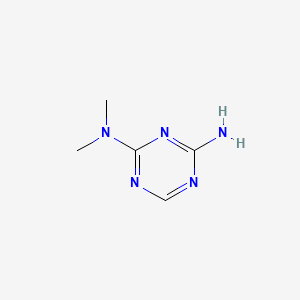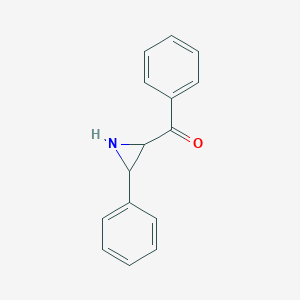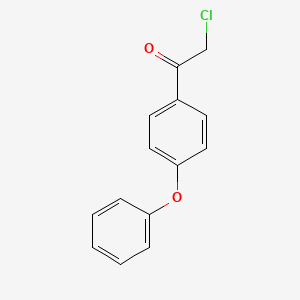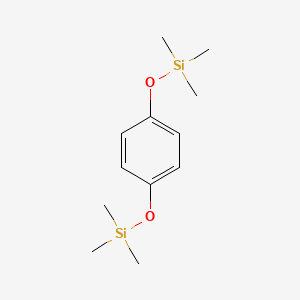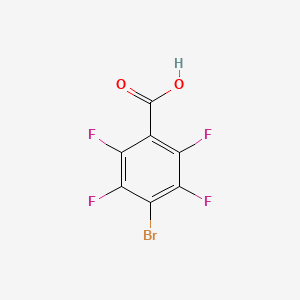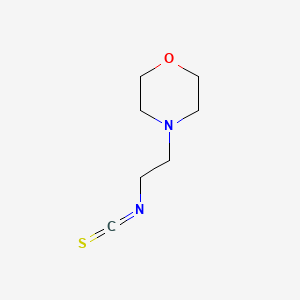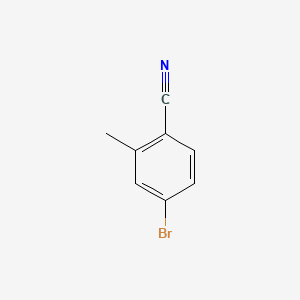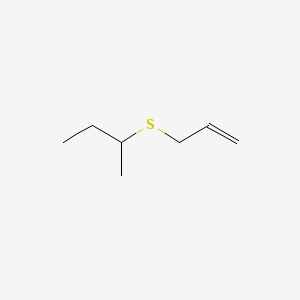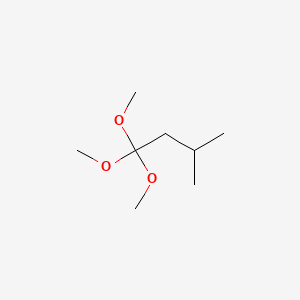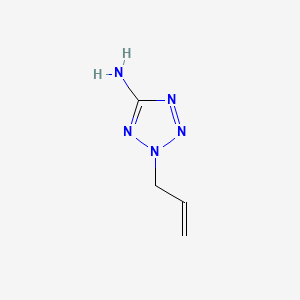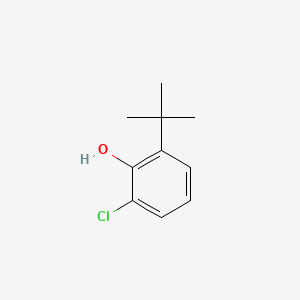
2-terc-butil-6-clorofenol
Descripción general
Descripción
2-tert-Butyl-6-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a tert-butyl group and a chlorine atom, respectively. This compound is known for its applications in various industrial and chemical processes due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-tert-Butyl-6-chlorophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that phenolic compounds, such as 2-tert-butyl-6-chlorophenol, often interact with proteins and enzymes, altering their function .
Mode of Action
The mode of action of 2-tert-Butyl-6-chlorophenol involves interactions with its targets, leading to changes in their function. Phenolic compounds can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can alter the structure and function of target molecules, leading to changes in biological processes.
Biochemical Pathways
The tert-butyl group is known to exhibit unique reactivity patterns, influencing various chemical transformations and biodegradation pathways .
Pharmacokinetics
It is known that phenolic compounds are generally well-absorbed and can be metabolized by various enzymatic processes .
Result of Action
Phenolic compounds can have various effects, such as altering protein function, disrupting cell membranes, and modulating signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-tert-Butyl-6-chlorophenol. For instance, its solubility in water and organic solvents can affect its distribution and bioavailability . Additionally, factors such as pH and temperature can influence its reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-tert-Butyl-6-chlorophenol is typically synthesized through the chlorination of 2-tert-butylphenol. The process involves the reaction of 2-tert-butylphenol with sulfuryl chloride in the presence of a catalyst such as aluminium trichloride. The reaction is carried out under nitrogen flow and at low temperatures to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, the synthesis of 2-tert-Butyl-6-chlorophenol follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-tert-Butyl-6-chlorophenol undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating tert-butyl group and the electron-withdrawing chlorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Chlorination: Sulfuryl chloride in the presence of aluminium trichloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Major Products Formed:
Chlorinated Derivatives: Further chlorination can lead to multiple chlorinated products.
Oxidized Products: Oxidation can yield quinones or other oxygenated derivatives.
Reduced Products: Reduction can produce various hydrogenated compounds.
Comparación Con Compuestos Similares
2-tert-Butylphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,6-Di-tert-butylphenol: Contains an additional tert-butyl group, affecting its steric and electronic properties.
4-tert-Butyl-2-chlorophenol: The position of the chlorine atom is different, leading to variations in reactivity and applications.
Uniqueness: 2-tert-Butyl-6-chlorophenol is unique due to the specific positioning of the tert-butyl group and chlorine atom, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
IUPAC Name |
2-tert-butyl-6-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHJDCKSYYGMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308309 | |
| Record name | 2-tert-Butyl-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4237-37-0 | |
| Record name | Phenol, 2-tert-butyl-6-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tert-Butyl-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)
